(S)-Hemiketal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

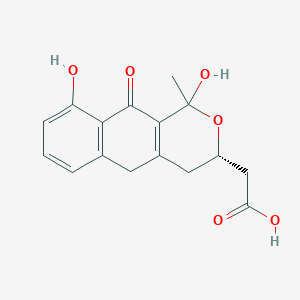

(S)-Hemiketal is an organic heterotricyclic compound and an organooxygen compound.

Análisis De Reacciones Químicas

Biosynthetic Formation via Oxidative Decarboxylation

(S)-Hemiketal biosynthesis in Burkholderia spp. involves a dioxygenase (Fr9P)-catalyzed oxidative decarboxylation pathway . Key steps include:

-

Carboxylic acid precursor activation : Hydroxylation at C-1 of the precursor (e.g., compound 3 ) by Fr9P, followed by decarboxylation to form the hemiketal core.

-

Stereochemical outcome : NMR analysis of stabilized analogs (e.g., 12 and 13 ) revealed an R configuration at C-1, suggesting potential inversion during hydroxylation or post-reaction equilibration .

Reaction Pathway

Carboxylic acidFr9P O2Hydroxy intermediateDecarboxylation S Hemiketal

Degradation Pathways and Stability

This compound exhibits instability under aqueous conditions, degrading into three major products :

| Degradation Product | Molecular Formula | Observed Mass ([M+Na]⁺) | Pathway |

|---|---|---|---|

| 4 | C₂₇H₄₁NO₈ | 530.274 | Loss of CO₂ |

| 10 | C₂₇H₃₉NO₇ | 512.262 | Loss of CO₂ + H₂O |

| 11 | C₂₁H₃₁NO₅ | 400.210 | Truncated aldehyde |

These products arise from lyophilization-induced decarboxylation and dehydration, highlighting the hemiketal’s sensitivity to environmental conditions .

Equilibrium with Keto-Alcohol Form

The hemiketal core exists in equilibrium with its open-chain keto-alcohol, facilitated by proton exchange in solution :

S Hemiketal⇌Keto alcohol

-

ROESY correlations confirmed a chair conformation for the hemiketal ring, with equatorial positioning of the amide side chain .

-

The equilibrium favors the cyclic form under anhydrous conditions but shifts toward the keto-alcohol in polar solvents.

Stereochemical and Mechanistic Insights

-

Hydroxylation mechanism : Fr9P catalyzes hydroxylation likely via a 2-oxoglutarate-dependent dioxygenase mechanism, though the observed R configuration at C-1 conflicts with typical retention pathways .

-

Kinetic vs. thermodynamic control : The hemiketal’s formation is kinetically favored, while the keto-alcohol represents a thermodynamically stable form under specific conditions.

Comparative Reactivity Data

Reaction parameters for hemiketal-related transformations:

| Reaction Type | Catalyst | Yield (%) | Key Observation |

|---|---|---|---|

| Oxidative Decarboxylation | Fr9P | 55–60 | Stereoinversion at C-1 |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | N/A | Rapid equilibration to keto-alcohol |

Propiedades

Fórmula molecular |

C16H16O6 |

|---|---|

Peso molecular |

304.29 g/mol |

Nombre IUPAC |

2-[(3S)-1,9-dihydroxy-1-methyl-10-oxo-4,5-dihydro-3H-benzo[g]isochromen-3-yl]acetic acid |

InChI |

InChI=1S/C16H16O6/c1-16(21)14-9(6-10(22-16)7-12(18)19)5-8-3-2-4-11(17)13(8)15(14)20/h2-4,10,17,21H,5-7H2,1H3,(H,18,19)/t10-,16?/m0/s1 |

Clave InChI |

YIEUIGLDTPWIHC-VQVVDHBBSA-N |

SMILES isomérico |

CC1(C2=C(C[C@H](O1)CC(=O)O)CC3=C(C2=O)C(=CC=C3)O)O |

SMILES canónico |

CC1(C2=C(CC(O1)CC(=O)O)CC3=C(C2=O)C(=CC=C3)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.